molecular formula C12H11NO2 B564884 4-Amino-3-methylnaphthalene-2-carboxylic acid CAS No. 104338-57-0

4-Amino-3-methylnaphthalene-2-carboxylic acid

Cat. No.: B564884
CAS No.: 104338-57-0
M. Wt: 201.225
InChI Key: CMRLOYGGEHKCNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-3-methylnaphthalene-2-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₁NO₂ It is a derivative of naphthalene, featuring an amino group at the 4-position, a methyl group at the 3-position, and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-3-methylnaphthalene-2-carboxylic acid can be synthesized through several methods:

Industrial Production Methods

The industrial production of this compound typically follows the synthetic routes mentioned above, with optimization for large-scale production. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-methylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Naphthoquinones

    Reduction: Alcohols or aldehydes

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

4-Amino-3-methylnaphthalene-2-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-naphthoic acid: Similar structure but lacks the methyl group at the 3-position.

    3-Amino-2-naphthoic acid: Similar structure but lacks the amino group at the 4-position.

    2-Amino-3-methylnaphthalene: Similar structure but lacks the carboxylic acid group.

Uniqueness

4-Amino-3-methylnaphthalene-2-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both an amino group and a carboxylic acid group allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-amino-3-methylnaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-10(12(14)15)6-8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMRLOYGGEHKCNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00723621
Record name 4-Amino-3-methylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104338-57-0
Record name 4-Amino-3-methylnaphthalene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00723621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.